molecular formula C16H15N5O3S B14933727 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14933727
M. Wt: 357.4 g/mol
InChI Key: DRECPFCFTLCREU-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a phthalazinone moiety, a thiadiazole ring, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include phthalazinone derivatives, thiadiazole precursors, and tetrahydrofuran derivatives. The synthesis may involve:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Introduction of the thiadiazole ring: This step may involve the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under cyclization conditions.

    Attachment of the tetrahydrofuran group: This can be done through nucleophilic substitution reactions where the tetrahydrofuran moiety is introduced to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone ring can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These compounds share the phthalazinone core and may have similar biological activities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their diverse biological activities.

    Tetrahydrofuran derivatives: These compounds are often used in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H15N5O3S/c22-13(17-16-21-20-15(25-16)12-6-3-7-24-12)8-11-9-4-1-2-5-10(9)14(23)19-18-11/h1-2,4-5,12H,3,6-8H2,(H,19,23)(H,17,21,22)

InChI Key

DRECPFCFTLCREU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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